1-Bromo-2-((4-fluorobenzyl)oxy)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-[(4-fluorophenyl)methoxy]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFO/c14-12-3-1-2-4-13(12)16-9-10-5-7-11(15)8-6-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJVYYCNLTXKJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC=C(C=C2)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for 1 Bromo 2 4 Fluorobenzyl Oxy Benzene
Established Reaction Pathways
The principal route for the synthesis of 1-Bromo-2-((4-fluorobenzyl)oxy)benzene is the Williamson ether synthesis, a robust and widely used method for preparing ethers. researchgate.netmasterorganicchemistry.com This reaction involves the nucleophilic substitution of a halide by an alkoxide ion. In the context of the target molecule, this translates to the reaction between a 2-bromophenoxide ion and a 4-fluorobenzyl halide.
O-Alkylation Methodologies and Variants
O-alkylation is the cornerstone of the synthesis of this compound. This process involves the formation of a carbon-oxygen bond to create the ether functional group. The Williamson ether synthesis is the most common approach for this transformation. researchgate.netmasterorganicchemistry.com
The O-alkylation of 2-bromophenol (B46759) to form the target ether is facilitated by the use of a base. The base deprotonates the hydroxyl group of the phenol (B47542) to form a more nucleophilic phenoxide ion. masterorganicchemistry.com Common bases employed for this purpose include alkali metal hydroxides (e.g., potassium hydroxide) and carbonates (e.g., potassium carbonate). prepchem.com The choice of base can influence the reaction rate and yield. For instance, in the synthesis of analogous aryl benzyl (B1604629) ethers, potassium carbonate has been effectively used in a suitable solvent. prepchem.com The general scheme for the base-promoted etherification is depicted below:
Scheme 1: General reaction for the base-promoted synthesis of this compound.
A typical procedure involves stirring the phenolic precursor with the base in an appropriate solvent, followed by the addition of the alkylating agent. prepchem.com
Table 1: Representative Bases for Williamson Ether Synthesis
| Base | Solvent | Typical Conditions | Reference |
|---|---|---|---|
| Potassium Carbonate (K₂CO₃) | Acetone (B3395972) | Reflux | prepchem.com |
| Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 0 °C to room temperature | masterorganicchemistry.com |
This table presents examples of bases commonly used in Williamson ether synthesis for the preparation of aryl ethers.
The choice of solvent and the reaction temperature are critical parameters that significantly impact the efficiency of the O-alkylation reaction. Polar aprotic solvents such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are often preferred for Williamson ether synthesis as they can solvate the cation of the base while leaving the anionic nucleophile relatively free to react. prepchem.com In the synthesis of 4-bromophenyl benzyl ether, acetone was used as the solvent with reflux conditions for 8 hours. prepchem.com
The reaction temperature for Williamson ether synthesis typically ranges from room temperature to the reflux temperature of the chosen solvent. masterorganicchemistry.com Higher temperatures generally increase the reaction rate but may also lead to the formation of side products through elimination reactions, particularly if the alkyl halide is sterically hindered. masterorganicchemistry.com For the reaction between a phenoxide and a primary benzyl halide like 4-fluorobenzyl bromide, side reactions are less of a concern.
Table 2: Influence of Solvents on a Representative Williamson Ether Synthesis
| Solvent | Reaction Conditions | Outcome | Reference |
|---|---|---|---|
| Acetone | Reflux, 8 hours | Good yield (73%) of the corresponding ether. | prepchem.com |
| Dimethylformamide (DMF) | Varies | Often promotes O-alkylation. | prepchem.com |
This table illustrates how solvent choice can influence the outcome of Williamson-type etherifications.
Precursor Design for Regioselective Synthesis
The successful synthesis of this compound relies on the availability and purity of its key precursors: an ortho-brominated phenol and a para-fluorinated benzyl halide. The regioselectivity of the final product is dictated by the specific substitution patterns of these starting materials.
The primary phenolic precursor required is 2-bromophenol. Several methods exist for its preparation. One common approach involves the diazotization of o-bromoaniline, followed by hydrolysis of the resulting diazonium salt. google.com Alternatively, direct bromination of phenol can be employed, though this can lead to a mixture of ortho and para isomers, necessitating careful purification. google.com To achieve higher regioselectivity for the ortho product, a blocking group strategy can be utilized. For example, sulfonation of phenol directs subsequent bromination to the ortho position. The sulfonic acid group can then be removed by hydrolysis. google.com
The synthesis of 1-bromo-2-fluorobenzene (B92463), a related precursor, can be achieved from o-bromoaniline via a modified Schiemann reaction, which involves the formation of a diazonium hexafluorophosphate (B91526) salt followed by thermal decomposition.
The alkylating agent, 4-fluorobenzyl bromide or a related halide, is another crucial precursor. This can be prepared from 4-fluorotoluene (B1294773) through radical bromination. Alternatively, 4-fluorobenzyl alcohol can be converted to the corresponding halide using reagents such as phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂). The preparation of 1-bromoalkylbenzene derivatives can also be achieved by reacting a phenylalkene with hydrogen bromide.
The synthesis of the para-fluorobenzyl moiety can also start from other commercially available materials. For example, 4-fluorobenzoic acid can be reduced to 4-fluorobenzyl alcohol, which is then converted to the halide.
Emerging Synthetic Methodologies and Catalytic Approaches
The construction of the ether linkage in this compound relies on the formation of a C-O bond between the 2-bromophenol and 4-fluorobenzyl moieties. While classical methods like the Williamson ether synthesis provide a basic route, recent advancements in transition metal catalysis and photochemistry offer milder, more efficient, and highly functional-group-tolerant alternatives.
Transition Metal-Catalyzed Coupling Reactions for Aryl Ether Formation.wikipedia.orgwikipedia.org
Transition metal catalysis has revolutionized the formation of C-O bonds, providing powerful alternatives to the often harsh conditions of traditional methods. wikipedia.org Palladium and copper complexes, in particular, have been at the forefront of developing new routes to aryl ethers.
The Buchwald-Hartwig amination reaction, a cornerstone of modern organic synthesis for C-N bond formation, has been successfully extended to the synthesis of aryl ethers (Buchwald-Hartwig etherification). wikipedia.orgorganic-chemistry.orgorganic-chemistry.org This methodology involves the palladium-catalyzed cross-coupling of an aryl halide or triflate with an alcohol. organic-chemistry.org For the synthesis of this compound, this would involve the reaction between 2-bromophenol and 4-fluorobenzyl bromide or a related derivative.
The success of these reactions is highly dependent on the choice of ligand coordinated to the palladium center. rsc.org Modern catalyst systems, often employing sterically hindered biarylphosphine ligands, can achieve high yields under mild conditions. scirp.org For instance, catalyst systems based on ligands like BrettPhos and RuPhos have demonstrated broad applicability for C-N coupling and can be adapted for C-O coupling reactions. rsc.org A plausible catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the alkoxide (formed from the alcohol and a base), and subsequent reductive elimination to yield the desired ether and regenerate the Pd(0) catalyst. scirp.org
Research has shown that phenols with ortho-substituents, such as the 2-bromo group in 2-bromophenol, can be successfully coupled. For example, the palladium-catalyzed allylic etherification of 2-bromophenol has been reported to proceed with excellent yield, demonstrating the viability of using ortho-substituted phenols in such couplings. frontiersin.org
| Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Analogous Yield (%) | Reference |
| PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 80 | 90 (for allylic ether) | frontiersin.org |
| [(cinnamyl)PdCl]₂ / Biarylphosphine Ligand | NaOtBu | Toluene (B28343) | RT - 100 | Good to Excellent | scirp.org |
| Pd(OAc)₂ / RuPhos or BrettPhos | K₃PO₄ | tAmOH | 90 - 120 | High | rsc.orgacs.org |
This interactive table presents data from analogous palladium-catalyzed C-O coupling reactions, suggesting potential conditions for the synthesis of the target compound.
The Ullmann condensation is a classical copper-promoted reaction for the formation of aryl ethers from an aryl halide and a phenol. wikipedia.org Traditionally, this reaction required harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements have led to the development of highly efficient catalytic versions that proceed under much milder conditions, often facilitated by the use of specific ligands. nih.govnih.gov
For the synthesis of this compound, an Ullmann-type reaction would couple 2-bromophenol with 4-fluorobenzyl alcohol or a halide. Ligand-free protocols have also been developed, where the key to success is the use of a specific base, such as lithium tert-butoxide, with the alcohol reactant often serving as the solvent. organic-chemistry.org Various copper salts, including CuI, CuBr, and Cu(OAc)₂, have shown comparable efficiency. organic-chemistry.org The mechanism is thought to involve a Cu(I) alkoxide intermediate which then reacts with the aryl halide. wikipedia.org The use of N,N-dimethylglycine or N¹,N²-diarylbenzene-1,2-diamine ligands has been shown to facilitate these couplings at room temperature in some cases. nih.gov
| Copper Source | Ligand/Additive | Base | Solvent | Temperature (°C) | Analogous Yield (%) | Reference |
| CuI | None | LiOtBu | Corresponding Alcohol | 80 - 110 | Near Quantitative | organic-chemistry.org |
| CuI | N¹,N²-Diarylbenzene-1,2-diamine | K₃PO₄ | Dioxane | RT | High | nih.gov |
| CuI | Choline Chloride (as DES component) | K₂CO₃ | Deep Eutectic Solvent | 80 | Up to 98 | nih.gov |
This interactive table summarizes conditions from various modern copper-catalyzed etherification reactions applicable to the synthesis of the target compound.
Photoinduced Reactions for Structural Elaboration.nih.gov
Visible-light photoredox catalysis has emerged as a powerful and green tool in organic synthesis, enabling a wide range of transformations under mild conditions. acs.org While many photocatalytic studies on ethers focus on C-O bond cleavage, several methods for photoinduced C-O bond formation and the functionalization of benzylic ethers have been developed. nih.govacs.org
One innovative strategy mimics the Sₙ1-type Williamson ether synthesis through photoredox catalysis. This approach allows for the coupling of alcohols with benzylic C(sp³)–H bonds, avoiding the need for pre-functionalized benzyl halides. researchgate.net For the target molecule, this could conceptually involve the direct coupling of 2-bromophenol with 4-fluorotoluene. The mechanism typically involves a photocatalyst (like an iridium complex) that, upon excitation by light, initiates a hydrogen atom transfer (HAT) from the benzylic position of 4-fluorotoluene. The resulting benzyl radical is then oxidized to a cation, which is subsequently trapped by the phenoxide of 2-bromophenol to form the ether linkage. researchgate.net
Furthermore, the direct arylation of benzylic ethers has been achieved through the merger of photoredox and organocatalysis, allowing for further structural modification of the pre-formed ether. nih.gov Although this method does not form the primary ether bond, it represents an emerging photoinduced strategy for the elaboration of such structures. Metal-free, photo-induced intramolecular C-O bond formation has also been demonstrated, showcasing the potential of light to mediate these connections without transition metals. rsc.org
Reaction Mechanisms and Chemical Transformations
Electrophilic Aromatic Substitution (EAS) on the Bromobenzene (B47551) Ring
Electrophilic aromatic substitution is a fundamental class of reactions for aromatic compounds. The mechanism typically proceeds in two steps: initial attack by an electrophile on the electron-rich benzene (B151609) ring to form a resonance-stabilized carbocation known as an arenium ion, followed by the removal of a proton to restore the ring's aromaticity. byjus.comlibretexts.orglibretexts.org The rate and regioselectivity of the substitution are heavily influenced by the substituents already present on the ring. libretexts.org
The bromobenzene ring of the title compound has two substituents: a bromine atom and a (4-fluorobenzyl)oxy group. Both groups are classified as ortho-, para-directors, meaning they direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to themselves. libretexts.orgpressbooks.pub
Bromo Group: As a halogen, the bromo substituent is an ortho-, para-director. libretexts.org
Benzyloxy Group (-OCH₂Ph-F): This alkoxy group is also an ortho-, para-director, due to the ability of the oxygen's lone pairs to participate in resonance with the aromatic ring. libretexts.orgyoutube.com
When multiple substituents are present, the more strongly activating group generally controls the position of the incoming electrophile. youtube.com The benzyloxy group is a strong activating group, whereas the bromo group is a weak deactivating group. Therefore, the directing effect of the benzyloxy group dominates. The positions ortho to the benzyloxy group are C3 and C5, and the para position is C4 (which is occupied by the bromine atom). Consequently, electrophilic attack is predicted to occur at the C3 and C5 positions. Steric hindrance from the bulky benzyloxy group may lead to a preference for substitution at the less hindered C5 position. youtube.com
Table 1: Directing Effects of Substituents on the Bromobenzene Ring
| Substituent | Classification | Directing Influence |
| Bromo (-Br) | Deactivating | Ortho, Para |
| Benzyloxy (-OR) | Activating | Ortho, Para |
Substituents affect the reactivity of the aromatic ring towards electrophilic attack by either donating or withdrawing electron density. libretexts.org
Activating Groups: These groups donate electron density to the ring, stabilizing the arenium ion intermediate and increasing the rate of reaction compared to unsubstituted benzene. libretexts.org The benzyloxy group is a potent activating group. While the oxygen is electronegative and exerts an electron-withdrawing inductive effect (-I), its ability to donate a lone pair of electrons through resonance (+R) is far more significant. This resonance effect enriches the electron density of the ring, particularly at the ortho and para positions, and strongly stabilizes the carbocation intermediate formed during substitution. youtube.com
In 1-Bromo-2-((4-fluorobenzyl)oxy)benzene, the powerful activating +R effect of the benzyloxy group overrides the deactivating -I effect of the bromine. Thus, the ring is considered "activated" and is more reactive towards electrophiles than benzene itself. youtube.com
Table 2: Electronic Effects of Substituents in EAS
| Substituent | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Reactivity |
| Bromo (-Br) | Electron-withdrawing (Strong) | Electron-donating (Weak) | Deactivating |
| Benzyloxy (-OR) | Electron-withdrawing (Moderate) | Electron-donating (Strong) | Activating |
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. wikipedia.org Unlike EAS, SNAr reactions are facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.org These EWGs are necessary to stabilize the high-energy, negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.org
For this compound, the potential leaving group is the bromide ion. However, aryl halides are typically resistant to nucleophilic attack unless the ring is activated. wikipedia.orglibretexts.org The subject molecule lacks the requisite strong EWGs, such as nitro (-NO₂) or cyano (-CN) groups, at the ortho or para positions relative to the bromine atom. The benzyloxy group is an electron-donating group, which further disfavors the formation of the anionic Meisenheimer complex. Therefore, displacement of the bromine via the standard addition-elimination SNAr mechanism is not expected under typical laboratory conditions. worktribe.combyjus.com
Under forcing conditions, such as very high temperatures or the use of extremely strong bases like sodium amide (NaNH₂), substitution may occur through an alternative elimination-addition mechanism involving a highly reactive benzyne (B1209423) intermediate. libretexts.orglibretexts.orgyoutube.com The presence of a hydrogen atom at the C3 position (ortho to the bromine) makes the formation of a benzyne intermediate theoretically possible. libretexts.orgmasterorganicchemistry.com
The success of the addition-elimination SNAr mechanism is critically dependent on the stabilization of the anionic intermediate. EWGs at the ortho and/or para positions delocalize the negative charge through resonance, lowering the activation energy for the reaction. wikipedia.orglibretexts.org A classic example is 1-chloro-2,4-dinitrobenzene, which reacts readily with nucleophiles at room temperature because the two nitro groups effectively stabilize the negative charge. libretexts.org Since this compound does not possess such activating groups, it is considered unactivated for SNAr reactions.
Table 3: Relative Reactivity of Aryl Halides in SNAr (Addition-Elimination)
| Compound | Activating Groups (Ortho/Para to Halogen) | Reactivity |
| 1-Chloro-2,4-dinitrobenzene | Two -NO₂ groups | High |
| 1-Bromo-4-nitrobenzene | One -NO₂ group | Moderate |
| This compound | None (has an electron-donating group) | Very Low / Inert |
| Chlorobenzene | None | Very Low / Inert |
Transformations of the Benzyl (B1604629) Ether Moiety
The benzyl ether group is frequently used in organic synthesis as a protecting group for alcohols because it is stable under many reaction conditions but can be removed selectively. organic-chemistry.orgyoutube.com The primary chemical transformation involving this part of the molecule is the cleavage of the carbon-oxygen ether bond to liberate the phenol (B47542) and a toluene (B28343) derivative.
The most common and efficient method for benzyl ether deprotection is catalytic hydrogenolysis . youtube.comcommonorganicchemistry.com This reaction is typically carried out using hydrogen gas (H₂) and a palladium catalyst, often palladium on carbon (Pd/C), in a solvent like ethanol (B145695) or ethyl acetate. commonorganicchemistry.com The reaction is generally clean, high-yielding, and proceeds under mild conditions. youtube.comyoutube.com A key advantage of this method is its chemoselectivity; it can often be performed without affecting other potentially reducible functional groups, such as the aryl bromide and aryl fluoride (B91410) in the title compound. thieme-connect.com
Other methods for cleaving benzyl ethers exist, though they are often less selective or require harsher conditions. These include the use of strong acids, which is limited to substrates that can tolerate acidic environments, and various oxidative methods. organic-chemistry.org
Table 4: Common Methods for Benzyl Ether Cleavage
| Reagents | Method | Key Features |
| H₂, Pd/C | Catalytic Hydrogenolysis | Mild, high-yielding, chemoselective. commonorganicchemistry.com |
| BCl₃, Lewis Acids | Acidic Cleavage | Effective but can be harsh and less selective. organic-chemistry.org |
| DDQ, PIFA | Oxidative Cleavage | Useful for substituted benzyl ethers (e.g., p-methoxybenzyl). organic-chemistry.org |
| Triethylsilane, PdCl₂ | Reductive Cleavage | Mild conditions compatible with many functional groups. thieme-connect.com |
Cross-Coupling Reactivity at the Bromine Center
The carbon-bromine (C-Br) bond in this compound is a key site for the formation of new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. This reactivity is fundamental to its application as a building block in the synthesis of biaryl compounds and other complex structures.
The aryl bromide can be converted into a potent nucleophile by forming an organometallic reagent. The most common example is the Grignard reagent, which is prepared by reacting the aryl bromide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran. libretexts.orglibretexts.org The magnesium atom inserts into the C-Br bond, reversing the polarity at the carbon atom and making it highly nucleophilic.
The resulting Grignard reagent, 2-((4-fluorobenzyl)oxy)phenylmagnesium bromide, is a powerful synthetic intermediate. However, its high reactivity necessitates strictly anhydrous conditions, as it readily reacts with water and other protic sources. libretexts.org A common side reaction in Grignard synthesis is the formation of a biphenyl (B1667301) impurity through coupling between the Grignard reagent and unreacted aryl bromide. libretexts.org This organometallic intermediate can then be used in a wide array of subsequent reactions, such as nucleophilic attack on carbonyls or carbon dioxide to form new C-C bonds. libretexts.org
Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for constructing C-C bonds, and the Suzuki-Miyaura coupling is a prominent example. libretexts.orgnih.gov In this reaction, the aryl bromide (electrophile) is coupled with an organoboron species (nucleophile), such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com
The catalytic cycle for the Suzuki-Miyaura reaction generally involves three key steps: libretexts.org
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) intermediate.
Transmetallation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.
This reaction is highly versatile, tolerating a wide range of functional groups, and is frequently used to synthesize biaryl compounds. nih.govnih.gov By selecting different arylboronic acids, a vast library of substituted biphenyl derivatives can be accessed from this compound. Other related palladium-catalyzed reactions, such as the Stille (using organotin reagents), Sonogashira (using terminal alkynes), and Negishi (using organozinc reagents) couplings, further expand the synthetic possibilities at the bromine center. libretexts.orglibretexts.org
Table 3: Common Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Nucleophile (R'-M) | General Product | Key Features |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron (e.g., R'-B(OH)₂) | Biaryls, Styrenes | Mild conditions, low toxicity of boron reagents. nih.gov |
| Stille | Organotin (e.g., R'-SnBu₃) | Biaryls, Styrenes | Tolerant of many functional groups, but tin byproducts are toxic. libretexts.org |
| Sonogashira | Terminal Alkyne (R'-C≡CH) | Aryl Alkynes | Typically requires a copper co-catalyst. libretexts.org |
| Negishi | Organozinc (e.g., R'-ZnCl) | Biaryls, Alkylated Arenes | Highly reactive nucleophiles, but sensitive to air and moisture. libretexts.org |
| Kumada | Organomagnesium (Grignard, R'-MgBr) | Biaryls, Alkylated Arenes | Highly reactive, less functional group tolerance. libretexts.org |
Compound Index
An In-Depth Analysis of the Spectroscopic and Structural Characteristics of this compound
The chemical compound this compound, with the molecular formula C₁₃H₁₀BrFO, is a subject of scientific interest due to its specific arrangement of functional groups. allfordrugs.com This article provides a detailed examination of its structural and spectroscopic properties, drawing upon established principles and data from analogous compounds to predict its behavior in various analytical techniques. While direct experimental data for this specific molecule is not extensively available in public literature, a comprehensive understanding can be constructed by analyzing its constituent parts: a 1-bromo-2-oxy-substituted benzene ring and a 4-fluorobenzyl group linked by an ether bond.
Advanced Spectroscopic and Structural Elucidation Studies
X-ray Crystallography for Solid-State Structural Determination
Analysis of Intramolecular Bond Lengths and Dihedral Angles
No published crystallographic studies for this compound were found. Consequently, experimentally determined data on specific intramolecular bond lengths and dihedral angles for this molecule cannot be provided. Theoretical calculations may exist, but these fall outside the scope of this report which is focused on experimental data.
Investigation of Intermolecular Interactions in Crystal Lattices
Without a determined crystal structure, a factual analysis of the intermolecular interactions within the crystal lattice of this compound is not possible. Studies on similar brominated and fluorinated aromatic ethers suggest the possibility of interactions such as C-H···O hydrogen bonds, π-π stacking, and halogen bonding (Br···Br or Br···π). nih.govbldpharm.com However, the specific nature and geometry of these interactions remain speculative for the title compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
No specific HPLC methods dedicated to the purity assessment of this compound have been detailed in the available literature. While reverse-phase HPLC is a common technique for compounds of this type, specific parameters such as the column, mobile phase composition, flow rate, and detection wavelength have not been published. sielc.combldpharm.com Therefore, a data table with these parameters cannot be generated.
Computational Chemistry and Mechanistic Insights
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT), provide a detailed picture of the electron distribution and energy landscape, which are crucial for predicting chemical reactivity.
The electronic character of a molecule is primarily dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter that correlates with the chemical reactivity and kinetic stability of a molecule.
For aromatic ethers, the HOMO is typically localized on the electron-rich phenyl rings and the ether oxygen, while the LUMO is distributed over the aromatic systems. In the case of 1-Bromo-2-((4-fluorobenzyl)oxy)benzene, the presence of a bromine atom and a fluorobenzyl group introduces specific electronic perturbations. The bromine atom, with its lone pairs, can participate in resonance, influencing the HOMO level. The electron-withdrawing fluorine atom on the benzyl (B1604629) ring affects the electronic density of the adjacent phenyl ring and can influence the LUMO energy.
A hypothetical DFT calculation could yield frontier orbital energies similar to those observed for related halogenated diphenyl ethers. These values are instrumental in understanding the molecule's reactivity in various chemical environments.
| Parameter | Energy (eV) (Illustrative) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
| Note: This data is illustrative and based on typical values for structurally similar compounds. |
Quantum chemical calculations are pivotal in mapping the potential energy surface of a chemical reaction. This allows for the identification of transition states—the highest energy points along a reaction coordinate—and the calculation of activation barriers. For this compound, a key reaction of interest could be its synthesis via nucleophilic aromatic substitution (SNAr) or its behavior in cross-coupling reactions.
The mechanism for electrophilic aromatic substitution on the bromo-substituted ring, for instance, involves the formation of a positively charged intermediate known as an arenium ion. mdpi.com The stability of this intermediate and the energy of the transition state leading to it can be precisely calculated. mdpi.com Computational studies on similar reactions, such as the bromination of benzene (B151609), have detailed a two-step mechanism involving the formation of a sigma-complex. mdpi.com The rate-determining step is the attack of the electrophile on the aromatic ring to form the arenium ion. mdpi.com The subsequent fast step is the removal of a proton to restore aromaticity. mdpi.com The presence of the electron-donating ether group and the electron-withdrawing bromine atom would influence the regioselectivity and the energy barrier of such reactions.
Molecular Dynamics Simulations
While quantum mechanics provides a static picture of a molecule's electronic structure, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. This is crucial for understanding how the molecule flexes, rotates, and interacts with its environment.
MD simulations can explore the conformational space of the molecule, identifying low-energy conformers and the energy barriers between them. The rotational barrier around the C-O bonds in diaryl ethers is a key determinant of their shape. Studies on related N-benzhydrylformamides using DFT have shown that ortho-substituents can significantly hinder the rotation of aryl fragments. nih.govnih.gov Similarly, the bromine atom at the ortho position in this compound is expected to create steric hindrance, influencing the preferred dihedral angles and increasing the rotational barrier compared to an unsubstituted analogue.
| Rotatable Bond (Illustrative) | Calculated Rotational Barrier (kcal/mol) (Illustrative) |
| C(aryl)-O Bond | 5 - 8 |
| O-C(benzyl) Bond | 3 - 5 |
| C(aryl)-Br Bond | Not applicable (no free rotation) |
| Note: This data is illustrative and based on typical values for structurally similar compounds. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. nih.gov
To build a QSAR model, a set of numerical parameters, known as physicochemical descriptors, are calculated for each molecule in a training set. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). For halogenated diphenyl ethers, QSAR studies have been successfully employed to predict properties like toxicity. nih.gov
For designing derivatives of this compound with potentially enhanced activity for a hypothetical target, a QSAR model could be developed. The model might reveal that certain descriptors are either positively or negatively correlated with the desired activity. For example, in a study on polybrominated diphenyl ethers, steric effects from ortho- and meta-substitutions and hydrophobicity were found to have a significant impact on their binding affinities. nih.gov
| Physicochemical Descriptor (Illustrative) | Correlation with Hypothetical Activity (Illustrative) | Rationale |
| LogP (Hydrophobicity) | Positive | Enhanced membrane permeability or hydrophobic interactions with a target. |
| Molecular Weight | Negative | Potential for reduced bioavailability beyond a certain size. |
| Number of Hydrogen Bond Acceptors | Positive | Formation of key hydrogen bonds in a receptor binding pocket. |
| Dipole Moment | Positive | Favorable electrostatic interactions with the target. |
| Note: This table is illustrative and presents a hypothetical QSAR model for derivative design. |
By understanding the influence of these descriptors, medicinal chemists can rationally design new derivatives with a higher probability of success, for example, by modifying substituents to alter hydrophobicity or introduce hydrogen bonding capabilities.
Correlation of Electronic and Steric Parameters with Reactivity Profiles
The reactivity of "this compound" in various chemical transformations is intrinsically linked to its electronic and steric characteristics. Computational chemistry provides powerful tools to dissect these properties and establish correlations with experimentally observed reactivity. By quantifying parameters such as charge distribution, molecular orbital energies, and spatial arrangement, a deeper understanding of the molecule's behavior in chemical reactions can be achieved.
Electronic Parameters and Their Influence on Reactivity
The electronic landscape of "this compound" is shaped by the interplay of its constituent functional groups: the bromo substituent, the 4-fluorobenzyl ether moiety, and the benzene ring itself. These groups exert both inductive and resonance effects, which in turn modulate the electron density across the molecule and influence its susceptibility to electrophilic or nucleophilic attack.
Quantitative Structure-Activity Relationship (QSAR) studies on related diaryl ether and N-aryl derivatives have demonstrated the significance of electronic descriptors in predicting their biological activity and reactivity. researchgate.netmdpi.com Parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are crucial in this regard. The HOMO energy is indicative of the molecule's ability to donate electrons, thus correlating with its reactivity towards electrophiles. Conversely, the LUMO energy reflects its capacity to accept electrons, which is pertinent for reactions with nucleophiles.
For "this compound," the ether oxygen atom, with its lone pairs of electrons, significantly raises the HOMO energy, thereby activating the aromatic ring towards electrophilic substitution. However, the presence of the electron-withdrawing bromine and fluorine atoms can modulate this effect. Computational studies on substituted benzenes have shown that the nature and position of substituents profoundly impact the regioselectivity of electrophilic aromatic substitution reactions. nih.gov
An illustrative data table, based on computational analyses of similar aromatic compounds, is presented below to demonstrate the expected electronic parameters for "this compound" and its parent molecules.
| Compound | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) |
| Benzene | -9.24 | 1.12 | 0 |
| Bromobenzene (B47551) | -9.09 | 0.77 | 1.72 |
| Fluorobenzene | -9.20 | 1.02 | 1.60 |
| Anisole | -8.21 | 1.25 | 1.38 |
| This compound | -8.5 (estimated) | 0.9 (estimated) | ~2.5 (estimated) |
Note: The values for "this compound" are estimated based on the expected cumulative effects of its substituents, drawing from the trends observed in related molecules.
The interplay of these electronic factors is critical in determining the outcome of reactions. For instance, in electrophilic aromatic substitution, the activating effect of the benzyloxy group would likely direct incoming electrophiles to the ortho and para positions relative to it. However, the presence of the bromine atom at the 2-position introduces steric hindrance and an additional electronic influence that must be considered.
Steric Parameters and Their Role in Reactivity
Steric hindrance, arising from the spatial arrangement of atoms and functional groups, plays a pivotal role in governing the accessibility of reactive sites within "this compound." The bulky 4-fluorobenzyl ether group, in particular, can shield the ortho positions on the benzene ring, thereby influencing the regioselectivity of substitution reactions.
Computational models can quantify steric effects through various descriptors, such as molecular volume, surface area, and specific steric parameters like those developed by Taft. These parameters can be correlated with reaction rates and product distributions. For example, in reactions where a bulky reagent is employed, the less sterically encumbered positions on the aromatic ring are more likely to react.
The table below presents some key steric and related physicochemical descriptors that are often used in computational and QSAR studies to predict reactivity. researchgate.netmdpi.comnih.gov
| Descriptor | Definition | Expected Influence on Reactivity of "this compound" |
| Molecular Weight | The sum of the atomic weights of all atoms in a molecule. | Can influence diffusion rates and reaction kinetics. |
| Molecular Volume | The volume occupied by a molecule. | Larger volume can lead to increased steric hindrance, affecting the approach of reactants. |
| LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | A measure of lipophilicity, which can affect solubility in different reaction media and interaction with catalysts. researchgate.net |
| Polar Surface Area (PSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, also including their attached hydrogens. | Influences solubility and potential for hydrogen bonding, which can affect reaction mechanisms. |
The conformation of the 4-fluorobenzyl ether linkage also contributes to the steric environment. Rotational barriers around the C-O bonds can lead to preferred conformations that either expose or shield certain reactive sites. Computational energy profiling of these rotations can provide insights into the most stable and, therefore, most populated conformations of the molecule, which in turn dictates the average steric accessibility of different parts of the molecule.
Role As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis
Precursor in the Development of Complex Aromatic Systems
The utility of halogenated aromatic compounds as precursors for elaborate molecular structures is well-established. The bromine substituent on the 1-Bromo-2-((4-fluorobenzyl)oxy)benzene scaffold makes it an ideal candidate for participation in numerous cross-coupling reactions. These reactions are pivotal for creating complex aromatic and poly-aromatic systems. For instance, similar bromo-aromatic compounds are routinely employed in Suzuki-Miyaura and Sonogashira cross-coupling reactions. beilstein-journals.org In a Suzuki-Miyaura coupling, the bromo-substituted compound would react with a boronic acid derivative in the presence of a palladium catalyst to form a new carbon-carbon bond, effectively joining two different aromatic systems.
Similarly, the Sonogashira coupling would involve the reaction of the bromo-aromatic moiety with a terminal alkyne, also catalyzed by palladium, to introduce an alkyne group, a key component in many functional materials and bioactive molecules. beilstein-journals.org The formation of Grignard reagents is another common pathway, where the bromo-group is converted into a highly reactive organomagnesium species, which can then be used to attack a wide range of electrophiles. ossila.com This reactivity is exemplified by the use of 1-bromo-2-chloro-4-fluorobenzene (B27530) in the synthesis of biphenyl (B1667301) catalysts for peptide synthesis, a process initiated by the formation of a Grignard reagent. ossila.com Furthermore, compounds like 1-bromo-2-fluorobenzene (B92463) are known precursors for generating highly reactive intermediates such as benzyne (B1209423), which can participate in cycloaddition reactions to build complex, fused-ring systems. orgsyn.org The strategic placement of the bromo and fluoro-benzyl ether groups on the central benzene (B151609) ring allows for regioselective transformations, guiding the synthesis toward specific, highly functionalized aromatic products.
| Precursor Compound | Reaction Type | Resulting Complex System/Molecule | Application | Reference |
|---|---|---|---|---|
| 1-Bromo-2-chloro-4-fluorobenzene | Grignard formation, subsequent reactions | Biphenyl catalyst | Peptide synthesis | ossila.com |
| 1-Bromo-2-chloro-4-fluorobenzene | Multi-step synthesis | Brilanestrant | Anticancer agent (breast cancer) | ossila.com |
| Multihalogenated vinyl ethers | Suzuki–Miyaura cross-coupling | Fluoroalkenes | Pharmaceutical and industrial feedstocks | beilstein-journals.org |
| 1-Bromo-2-fluorobenzene | Intermediate formation | Benzyne | Reactive intermediate for cycloadditions | orgsyn.org |
Scaffold for Medicinal Chemistry Research
The this compound structure represents a valuable scaffold in medicinal chemistry. Its constituent parts—a halogenated phenoxy group and a fluorinated benzyl (B1604629) moiety—are frequently found in biologically active compounds. Fluorine, in particular, is often incorporated into drug candidates to enhance metabolic stability, binding affinity, and bioavailability. The compound is categorized as a fluorinated building block, signifying its role in the rational design of new therapeutic agents. moldb.comchemscene.com
The design and synthesis of novel bioactive molecules often rely on the modification of established scaffolds. The this compound framework can be readily functionalized to produce a diverse library of compounds for biological screening. The bromine atom can be replaced or used as a handle for coupling reactions, while the two aromatic rings can be further substituted to modulate the molecule's properties.
Research on related structures highlights the potential of this scaffold. For example, glucopyranosyl-conjugated benzyl derivatives have been synthesized and shown to possess selective cytotoxic activity against colon cancer cells. nih.gov Similarly, novel 1,2-benzothiazine derivatives, which share structural motifs with the target compound, have been reported as potential aldose-reductase inhibitors. nih.gov The synthesis of such compounds demonstrates how a core structure can be elaborated to interact with specific biological targets, leading to the development of new therapeutic agents.
Once a lead compound with some biological activity is identified, Structure-Activity Relationship (SAR) studies are crucial for optimizing its potency and selectivity. This involves systematically modifying the structure of the lead compound and assessing how these changes affect its biological function. For derivatives of this compound, SAR studies would involve modifying the positions and types of substituents on both aromatic rings.
The biological profile of a drug candidate is governed by the electronic and steric properties of its substituents. In the case of this compound derivatives, the nature and position of functional groups play a critical role. The electron-withdrawing or -donating properties of substituents can influence the molecule's reactivity and its ability to form hydrogen bonds or other interactions with a biological target. nih.gov
Computational studies have shown that the transmission of substituent effects is significantly more pronounced in benzene rings compared to non-aromatic systems due to resonance. nih.gov This means that even small changes to the substituents on the phenyl or benzyl rings of the scaffold can lead to substantial changes in biological activity. For example, in a series of pyrrole-based anticancer agents, the introduction of electron-donating groups at a specific position on a phenyl ring was found to increase the compound's potency. nih.gov Likewise, the formal addition of "BrF" across a double bond is regioselective, following Markovnikov's rule, indicating the strong influence of electronic effects on reaction outcomes during synthesis. orgsyn.org This principle allows medicinal chemists to fine-tune the electronic landscape of the scaffold to optimize interactions with a target enzyme or receptor.
| Compound Series | Biological Target | SAR Finding | Example (Most Potent) | Activity (IC50) | Reference |
|---|---|---|---|---|---|
| Isatin-based benzyloxybenzene derivatives | MAO-B | Para-benzyloxy substitution on B-ring showed higher activity than meta-substitution. | ISB1 | 0.124 µM | nih.gov |
| Brominated Flavonoids | α-Glucosidase | Bromination of baicalein (B1667712) enhanced activity. | 8-Bromobaicalein | 0.52 µM | researchgate.net |
| 3-Benzoyl-4-phenyl-1H-pyrroles | Anticancer (HepG2 cells) | Electron-donating groups at the 4th position of the pyrrole (B145914) ring increased activity. | cpd 21 | 0.5 µM | nih.gov |
The Keap1-Nrf2 protein-protein interaction (PPI) is a critical regulatory point in the cellular antioxidant response. nih.gov Under normal conditions, the Keap1 protein targets the transcription factor Nrf2 for degradation. nih.gov Under oxidative stress, this interaction is disrupted, allowing Nrf2 to promote the expression of protective antioxidant genes. nih.govnih.gov Inhibiting the Keap1-Nrf2 PPI with a small molecule is a promising therapeutic strategy for diseases characterized by oxidative stress, such as neurodegenerative diseases and cancer. mdpi.comresearchgate.net
While most early inhibitors were electrophiles that covalently modified Keap1, there is a growing interest in developing non-covalent inhibitors that directly block the PPI. nih.govnih.gov The design of these inhibitors often involves creating molecules that mimic the key binding motifs of Nrf2, particularly the "ETGE" peptide sequence that docks into the Kelch domain of Keap1. nih.gov A scaffold like this compound could serve as a starting point for designing such inhibitors. Through fragment-based drug discovery and structure-based design, the scaffold could be elaborated with functional groups that occupy the key subpockets within the Keap1 binding site, ultimately disrupting the interaction with Nrf2. researchgate.netresearchgate.net
The versatility of the this compound scaffold makes it relevant to a wide range of drug discovery programs.
Monoamine Oxidase (MAO) Inhibitors: MAO inhibitors are used to treat depression and neurodegenerative disorders like Parkinson's disease. nih.gov They work by preventing the breakdown of neurotransmitters such as dopamine (B1211576) and serotonin. nih.gov The benzyloxybenzene motif is a known feature in potent MAO inhibitors. For example, a series of isatin-based benzyloxybenzaldehyde derivatives were synthesized and found to be potent, selective, and reversible inhibitors of MAO-B. nih.gov Similarly, 1,2-benzothiazine derivatives have been identified as highly potent dual inhibitors of both MAO-A and MAO-B. nih.gov
Anti-diabetic Agents: Controlling blood glucose levels is the primary goal in managing diabetes mellitus. One major strategy is the inhibition of carbohydrate-digesting enzymes like α-glucosidase and α-amylase. nih.gov Scaffolds related to this compound have shown promise in this area. For example, 1,2-benzothiazine 1,1-dioxides are considered valuable templates for developing α-glucosidase inhibitors. nih.gov Additionally, various benzenesulfonamide (B165840) derivatives have been synthesized and demonstrated significant in-vivo antidiabetic activity. nih.govresearchgate.net
Anticancer Agents: The development of novel anticancer agents is a continuous effort in medicinal chemistry. The core structure of this compound is related to several classes of compounds with demonstrated anticancer properties. A polyhalogenated benzene building block, 1-bromo-2-chloro-4-fluorobenzene, is a key intermediate in the synthesis of brilanestrant, a drug for treating breast cancer. ossila.com Furthermore, synthetic chalcone (B49325) and pyrrole derivatives containing substituted benzyl and phenyl rings have shown potent cytotoxic effects against various cancer cell lines, including lung, colon, and liver cancer cells. nih.govejmo.org Other research has focused on 2-(4-bromobenzyl) tethered pyrimidines and benzofuran (B130515) derivatives as potential anticancer agents. researchgate.netrsc.org
| Therapeutic Area | Compound Class/Scaffold | Biological Target/Action | Reference |
|---|---|---|---|
| Neurodegenerative Disease | Isatin-based benzyloxybenzene | MAO-B Inhibition | nih.gov |
| Neurodegenerative Disease | 4-Hydroxy-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides | Dual MAO-A/MAO-B Inhibition | nih.gov |
| Diabetes | 1,2-Benzothiazine 1,1-dioxides | α-Glucosidase Inhibition | nih.gov |
| Diabetes | N-(4-phenylthiazol-2-yl)benzenesulfonamides | Hypoglycemic Activity | nih.gov |
| Cancer | 1-Bromo-2-chloro-4-fluorobenzene (intermediate) | Intermediate for Estrogen Receptor Degrader | ossila.com |
| Cancer | 3-Benzoyl-4-phenyl-1H-pyrroles | Cytotoxicity (e.g., HepG2, DU145) | nih.gov |
| Cancer | 2-(4-Bromobenzyl) tethered pyrimidines | Dual Topoisomerase-I/II Inhibition | rsc.org |
Exploration of Structure-Activity Relationships (SAR) in Derivative Series
Precursor in Specialty Chemical and Material Science Applications
The unique electronic and structural features of this compound also position it as a valuable precursor in the synthesis of specialty chemicals and advanced materials. The presence of both bromine and fluorine atoms can impart desirable properties such as flame retardancy, thermal stability, and specific liquid crystalline behaviors to the final products.
In material science, fluorinated and brominated aromatic compounds are utilized in the synthesis of polymers, liquid crystals, and organic light-emitting diodes (OLEDs). The controlled introduction of this building block into a polymer chain or a liquid crystal mesogen can fine-tune the material's bulk properties. The potential for this compound to undergo further chemical transformations allows for its incorporation into a wide array of complex structures designed for specific technological applications. While specific applications of this compound in this domain are not widely reported, its constituent parts are well-represented in the literature of specialty materials.
Degradation Pathways and Chemical Stability
Photolytic Degradation Processes
The photolytic degradation of 1-Bromo-2-((4-fluorobenzyl)oxy)benzene is anticipated to occur through the absorption of ultraviolet (UV) radiation, leading to the cleavage of its weakest bonds. The presence of aromatic rings suggests the compound will absorb in the UV region of the electromagnetic spectrum. shimadzu.com The degradation process can be initiated by direct photolysis, where the molecule itself absorbs a photon, or through photosensitized reactions.
Key photolytic degradation pathways are likely to include:
Homolytic Cleavage of the Carbon-Bromine (C-Br) Bond: Aromatic bromine compounds can undergo photodebromination. Upon absorption of UV light, the C-Br bond can break, generating an aryl radical and a bromine radical. This is a common degradation pathway for polybrominated diphenyl ethers (PBDEs).
Cleavage of the Benzylic Ether Bond: The benzyl (B1604629) ether linkage is susceptible to photolytic cleavage. organic-chemistry.org Visible-light-mediated photocatalysis, often employing a photosensitizer like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), can induce oxidative cleavage of benzyl ethers. mpg.debohrium.comacs.org This process typically involves the formation of a radical cation at the benzylic position, followed by cleavage to yield an aldehyde and an alcohol. researchgate.net The 2-nitrobenzyl group, a related structure, is a well-known photolabile protecting group that cleaves upon irradiation. organic-chemistry.org
The expected products from these processes are summarized in the table below.
Table 1: Potential Photolytic Degradation Products and Influencing Factors
| Degradation Pathway | Expected Primary Products | Influencing Factors |
|---|---|---|
| Photodebromination | 2-((4-Fluorobenzyl)oxy)phenyl radical, Bromine radical | Wavelength and intensity of UV radiation, Presence of radical scavengers |
| Benzylic C-O Cleavage | 2-Bromophenol (B46759), 4-Fluorobenzaldehyde | Presence of photosensitizers (e.g., DDQ), Oxygen, Solvent |
| Benzylic C-H Oxidation | Not a primary cleavage pathway, but can occur. | Presence of photosensitizers and oxygen |
Chemical Stability under Varying Reaction Conditions
The chemical stability of this compound is generally robust under neutral conditions, a characteristic feature of aryl benzyl ethers. However, its stability is significantly influenced by the reaction environment, particularly in the presence of strong acids, bases, and oxidizing or reducing agents.
Acidic Conditions: The ether linkage is susceptible to cleavage under strong acidic conditions. organic-chemistry.org This reaction is generally slower than for aliphatic ethers but can be driven to completion with strong acids like HBr or BCl₃. organic-chemistry.orgyoutube.com The presence of electron-withdrawing groups (fluorine and bromine) on the aromatic rings may slightly decrease the rate of protonation at the ether oxygen, but cleavage is still a primary degradation pathway.
Basic Conditions: Ethers are generally stable to bases. Cleavage of the ether bond would require extremely strong basic conditions, which are not typically encountered in standard laboratory or environmental settings. However, related structures like para-acyloxy benzyl ethers can be cleaved in a two-step process involving base-catalyzed hydrolysis. acs.orgacs.org
Oxidative Conditions: The benzylic position is prone to oxidation. Reagents like ozone or 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can oxidatively cleave the benzyl ether. organic-chemistry.orgacs.org
Reductive Conditions: The most common method for cleaving benzyl ethers is catalytic hydrogenolysis (e.g., H₂ over a Palladium catalyst). youtube.comwikipedia.org This reaction is highly efficient and results in the cleavage of the benzylic C-O bond to yield toluene (B28343) (in the case of an unsubstituted benzyl group) and the corresponding alcohol or phenol (B47542). This process would also lead to the reductive debromination of the aryl ring.
Table 2: Stability and Reactivity under Various Chemical Conditions
| Condition | Reagent Example | Stability/Reactivity | Primary Cleavage Site |
|---|---|---|---|
| Strongly Acidic | HBr, BCl₃ | Unstable; cleavage occurs | Ether Linkage (Benzylic C-O) |
| Basic | NaOH, K₂CO₃ | Generally Stable | - |
| Oxidative | O₃, DDQ | Unstable; cleavage occurs | Ether Linkage (Benzylic C-H/C-O) |
| Reductive | H₂/Pd, Birch Reduction | Unstable; cleavage occurs | Ether Linkage, C-Br Bond |
Hydrolytic Cleavage Mechanisms of the Ether Linkage
Hydrolysis of this compound, specifically the cleavage of the ether linkage, is most effectively achieved under acidic conditions. youtube.com Base-catalyzed hydrolysis of such a diaryl-like ether is generally not feasible.
The acid-catalyzed hydrolysis proceeds through a mechanism involving the protonation of the ether oxygen, followed by cleavage of the carbon-oxygen bond. For benzyl phenyl ethers, the cleavage almost exclusively occurs at the benzylic carbon-oxygen bond because this pathway leads to the formation of a relatively stable benzylic carbocation. nih.govfiveable.me The alternative cleavage at the aryl carbon-oxygen bond is highly disfavored due to the instability of a phenyl carbocation.
The mechanism for the acid-catalyzed hydrolysis of this compound can be detailed in the following steps:
Protonation of the Ether Oxygen: A proton from the strong acid protonates the ether oxygen atom, converting the ether into a good leaving group (an alcohol).
Formation of a Carbocation (Sₙ1 Pathway): The protonated ether undergoes cleavage of the benzylic C-O bond. This is the rate-determining step and results in the formation of 2-bromophenol and a resonance-stabilized 4-fluorobenzyl carbocation. This Sₙ1 pathway is dominant over an Sₙ2 mechanism due to the stability of the secondary benzylic carbocation. nih.gov Studies on the hydrolysis of benzyl phenyl ether have shown this process follows first-order kinetics with a significant activation energy. ccspublishing.org.cnplu.mx
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic 4-fluorobenzyl carbocation.
Deprotonation: The resulting protonated alcohol is deprotonated by a water molecule or the conjugate base of the acid, yielding 4-fluorobenzyl alcohol and regenerating the acid catalyst.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) |
| 2-Bromophenol |
| 4-Fluorobenzaldehyde |
| 4-Fluorobenzyl alcohol |
| Benzyl phenyl ether |
| HBr (Hydrogen Bromide) |
| BCl₃ (Boron Trichloride) |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-Bromo-2-((4-fluorobenzyl)oxy)benzene, and how can reaction conditions be optimized?
- Methodology :
- Nucleophilic substitution : React 2-bromophenol with 4-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF or acetone) to introduce the benzyloxy group. Heating at 60–80°C for 12–24 hours improves yield .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Purity (>97%) is confirmed via GC or HPLC .
- Optimization : Adjust solvent polarity and base strength to minimize side reactions (e.g., elimination or over-alkylation).
Q. How is the compound characterized spectroscopically, and what key spectral markers should researchers prioritize?
- Analytical Techniques :
- ¹H NMR : Look for the benzyloxy CH₂ signal at δ ~5.04 ppm (s, 2H) and aromatic protons split into multiplets due to bromine and fluorine substituents .
- ESI/MS : The molecular ion peak [M+H]⁺ appears at m/z 282.1, with isotopic patterns confirming bromine presence .
- ¹³C NMR : Key signals include the fluorinated benzyl carbon (δ ~162.9 ppm, d, J = 287 Hz) and the brominated aromatic carbon (δ ~124 ppm) .
Q. What safety protocols are critical when handling this brominated aromatic compound?
- Precautions :
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of volatile byproducts.
- Store in airtight containers away from light and oxidizing agents, as brominated compounds may degrade or react exothermically .
Advanced Research Questions
Q. How does the electron-withdrawing fluorine substituent influence the reactivity of this compound in cross-coupling reactions?
- Mechanistic Insight :
- The 4-fluorobenzyl group enhances the electrophilicity of the adjacent bromine atom, facilitating Suzuki-Miyaura couplings with boronic acids (e.g., aryl/heteroaryl derivatives). The fluorine atom stabilizes transition states via inductive effects, improving reaction rates .
- Example: Use Pd(PPh₃)₄ as a catalyst with K₂CO₃ in THF/H₂O at 80°C to synthesize biaryl derivatives .
Q. What strategies resolve contradictions in regioselectivity during functionalization of the brominated aromatic ring?
- Experimental Design :
- Directed ortho-metalation : Use LiTMP (lithium tetramethylpiperidide) to deprotonate the benzyloxy group, directing subsequent electrophilic substitution to the ortho position relative to bromine .
- Competitive experiments : Compare reaction outcomes with/without directing groups (e.g., methyl vs. benzyloxy) to isolate steric vs. electronic effects .
Q. How can computational modeling predict the compound’s behavior in catalytic systems?
- Methodology :
- Perform DFT calculations (e.g., Gaussian 09) to map frontier molecular orbitals (HOMO/LUMO) and predict sites for nucleophilic/electrophilic attack.
- Simulate Pd-catalyzed coupling transition states to optimize ligand selection (e.g., bulky phosphines for steric control) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
